molecular formula C13H17BrN2O2 B2454507 Ethyl 2-[2-(4-bromo-2-ethylphenyl)hydrazin-1-ylidene]propanoate CAS No. 1461726-98-6

Ethyl 2-[2-(4-bromo-2-ethylphenyl)hydrazin-1-ylidene]propanoate

Cat. No.: B2454507
CAS No.: 1461726-98-6
M. Wt: 313.195
InChI Key: ZZDAIKANEXJABP-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl (2E)-2-[(4-bromo-2-ethylphenyl)hydrazinylidene]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-4-10-8-11(14)6-7-12(10)16-15-9(3)13(17)18-5-2/h6-8,16H,4-5H2,1-3H3/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDAIKANEXJABP-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NN=C(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)Br)N/N=C(\C)/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-[2-(4-bromo-2-ethylphenyl)hydrazin-1-ylidene]propanoate is a hydrazone compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula C13H17BrN2O2C_{13}H_{17}BrN_2O_2 and a molecular weight of approximately 313.19 g/mol. Its structure includes a hydrazone functional group, which is formed through the condensation of a hydrazine derivative with an aldehyde or ketone. The presence of bromine and ethyl groups enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Hydrazone : Reacting 4-bromo-2-ethylphenyl hydrazine with ethyl propanoate.
  • Purification : Using techniques like recrystallization or chromatography to isolate the desired product.
  • Characterization : Confirming the structure using spectroscopic methods (NMR, IR).

Preliminary studies suggest that compounds similar to this compound may interact with biological macromolecules through:

  • Hydrogen Bonding : Facilitating binding to enzyme active sites.
  • Hydrophobic Interactions : Enhancing affinity for lipid membranes.

However, specific interaction profiles for this compound remain largely unexplored, indicating a need for further research.

Antimicrobial Activity

Research has indicated that hydrazone derivatives can exhibit antimicrobial properties. A study conducted on structurally related compounds demonstrated promising results against various bacterial strains, suggesting that this compound may also possess similar activities.

Comparative Analysis

To better understand the biological relevance of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
Ethyl 2-(4-bromophenyl)hydrazono propanoateC_{11}H_{13}BrN_2O_2Lacks ethyl group on phenyl; simpler structure
4-BromoacetophenoneC_{9}H_{9}BrOContains a brominated acetophenone; used in synthesis
4-Bromo-N,N-dimethylbenzamideC_{10}H_{12}BrNAmide derivative; different functional group

This table highlights how this compound's unique combination of functional groups may impart distinct biological activities compared to simpler derivatives.

Study on Anticancer Activity

A recent study investigated the anticancer potential of hydrazone derivatives, including those similar to this compound. The findings indicated that these compounds could induce apoptosis in cancer cell lines through modulation of cell cycle proteins and apoptosis-related genes.

Insecticidal Properties

Insecticidal activity has been observed in related compounds, suggesting that this compound may also exhibit insecticidal properties. The mechanism often involves disrupting the nervous system of insects, providing a potential avenue for agricultural applications.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-[2-(4-bromo-2-ethylphenyl)hydrazin-1-ylidene]propanoate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling hydrazine derivatives with ethyl propanoate precursors. For example:

  • Step 1: React 4-bromo-2-ethylphenylhydrazine with ethyl 2-ketopropanoate under acidic conditions (e.g., ethanol with sodium acetate) to form the hydrazone linkage .
  • Step 2: Optimize temperature (e.g., ice-bath conditions for 2 hours) and solvent polarity to stabilize intermediates and minimize side reactions .

Key Factors Affecting Yield:

ParameterImpact
Solvent (ethanol vs. DMF)Ethanol favors faster kinetics, while DMF improves solubility of aromatic intermediates .
TemperatureLower temperatures (0–5°C) reduce hydrolysis of the ester group .
Catalyst (e.g., NaOAc)Enhances nucleophilic attack by deprotonating hydrazine .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: The hydrazin-ylidene proton (N–H) appears as a broad singlet at δ 10–12 ppm. Aromatic protons from the 4-bromo-2-ethylphenyl group show splitting patterns consistent with substituent positions .
    • ¹³C NMR: The carbonyl (C=O) of the ester resonates at ~170 ppm, while the hydrazone carbon (C=N) appears at ~150 ppm .
  • IR: Stretching vibrations for C=O (ester) at ~1730 cm⁻¹ and C=N (hydrazone) at ~1600 cm⁻¹ confirm functional groups .

Common Pitfalls: Overlapping signals in crowded aromatic regions can be resolved using 2D NMR (e.g., HSQC, COSY) .

Q. What preliminary biological assays are suitable for screening its activity?

Methodological Answer:

  • Enzyme Inhibition: Test against kinases or hydrolases due to the hydrazone’s metal-chelating potential .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Binding Studies: Fluorescence quenching or surface plasmon resonance (SPR) to assess interactions with serum albumin .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical uncertainties in the hydrazin-ylidene moiety?

Methodological Answer:

  • X-ray Diffraction: Single-crystal analysis determines dihedral angles between aromatic rings and confirms the Z/E configuration of the hydrazone. For example, in related compounds, the hydrazone C=N bond shows a dihedral angle of ~15°–20° with adjacent rings .
  • Software Tools: Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters .

Example Data from Analogues:

ParameterValue
C=N bond length1.30–1.34 Å
Intramolecular H-bondsN–H⋯O (2.59–2.64 Å)
Dihedral angle (aryl rings)15.9°

Q. How do electronic effects of the 4-bromo substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a directing group and participates in Suzuki-Miyaura or Ullmann couplings:

  • Suzuki Reaction: Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids in THF/water .
  • Electronic Impact: Bromine’s −I effect deactivates the ring, slowing electrophilic substitution but enhancing oxidative addition in metal-catalyzed reactions .

Optimization Tips:

  • Use microwave-assisted synthesis (80°C, 30 min) to accelerate sluggish reactions .
  • Monitor by TLC (silica gel, hexane:ethyl acetate 7:3) to track intermediate formation .

Q. How can conflicting bioactivity data from different assays be reconciled?

Methodological Answer: Contradictions often arise from assay-specific conditions:

  • Case Study: If cytotoxicity is observed in MTT but not in trypan blue exclusion assays, consider mitochondrial toxicity (MTT measures metabolic activity, not membrane integrity) .
  • Mitigation Strategies:
    • Validate results across multiple assays (e.g., ATP luminescence, apoptosis markers).
    • Control for ester hydrolysis in cell culture media (e.g., HPLC to quantify intact compound) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via the hydrazone’s H-bond donors/acceptors .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .
  • QSAR: Correlate substituent effects (e.g., Br vs. Cl) with IC₅₀ values from analogues .

Q. How do intramolecular hydrogen bonds affect its stability and solubility?

Methodological Answer:

  • Stability: Intramolecular N–H⋯O bonds (e.g., 2.59 Å) reduce hydrolysis of the ester group by shielding it from nucleophiles .
  • Solubility: Hydrogen bonding increases solubility in polar aprotic solvents (e.g., DMSO) but decreases it in nonpolar solvents (logP ~2.5) .

Experimental Validation:

  • Compare degradation rates in buffers (pH 7.4 vs. 1.2) via HPLC.
  • Measure solubility using shake-flask method with UV-Vis quantification .

Data Contradiction Analysis

Q. Why do crystallographic and DFT-calculated bond lengths sometimes disagree?

Methodological Answer:

  • Crystal Packing Effects: Intermolecular forces (e.g., C–H⋯O interactions) distort bond lengths in solid-state vs. gas-phase DFT models .
  • Mitigation: Compare with neutron diffraction data or apply periodic boundary conditions in DFT .

Q. How to address discrepancies in biological activity between enantiomers?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Stereochemical Analysis: Assign configuration via circular dichroism (CD) or X-ray crystallography .
  • Case Study: For ethyl (2R)-2-(methylamino)propanoate, the R-enantiomer showed 10× higher kinase inhibition than the S-form .

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